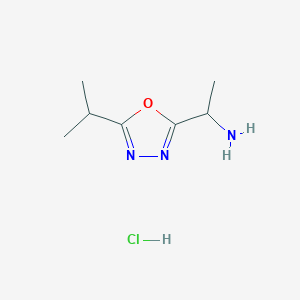
(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
Übersicht
Beschreibung
“(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609406-39-4 . It has a molecular weight of 358.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of “(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide” is C19 H19 N O . Br H . This indicates that the compound consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 bromine atom.Physical And Chemical Properties Analysis
“(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Protecting Groups in Synthesis : (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, as part of the 2-Naphthylmethoxymethyl (NAPOM) group, is utilized for the protection of hydroxy and mercapto groups in chemical synthesis. This protecting group can be introduced under mild conditions and selectively removed in the presence of other protecting groups like naphthylmethyl (NAP) and p-methoxybenzyl (PMB), highlighting its utility and versatility in organic synthesis (Sato, Oishi, & Torikai, 2015).
Chemoselective Deprotection : The compound is involved in chemoselective cleavage methods. For instance, a novel method was described for the chemoselective deprotection of p-methoxybenzyl and 2-naphthylmethyl ethers using catalytic amounts of hydrochloric acid, which underscores the substance's role in the selective cleavage of protective groups in complex chemical synthesis (Volbeda et al., 2015).
Catalytic Hydrogenation : It also finds application in the selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation, providing a strategic approach for sequential deprotection, which is a crucial step in the synthesis of complex organic molecules (Lázár et al., 2012).
Generation of Reactive Intermediates : The compound is part of a mild method for generating reactive intermediates like o-(naphtho)quinone methides, which are trapped by various nucleophiles or undergo reactions such as "inverse electron-demand" hetero-Diels-Alder reactions. This highlights its role in facilitating complex reactions in the field of natural product synthesis and drug research (Shaikh, Cobb, & Varvounis, 2012).
Synthesis of Aminomethylated Hydroxinaphthalenes : Aminomethylation of hydroxy derivatives of naphthalenes, often involving (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, is significant for various synthetic approaches. The methods are applicable to different naphthols and dihydroxynaphthalenes, showing the compound's relevance in synthetic chemistry for creating structurally diverse molecules (Slitikov & Evdokimenkova, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BrH/c1-21-19-9-5-4-8-18(19)14-20-13-15-10-11-16-6-2-3-7-17(16)12-15;/h2-12,20H,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAOHPFAYXNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC3=CC=CC=C3C=C2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide | |
CAS RN |
1609406-39-4 | |
| Record name | 2-Naphthalenemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate](/img/structure/B3059979.png)



![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)




![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)



